(2-Nitropropan-2-yl)phenylphosphinic acid
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Overview
Description
(2-Nitropropan-2-yl)phenylphosphinic acid is an organophosphorus compound characterized by the presence of a nitro group, a phenyl ring, and a phosphinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitropropan-2-yl)phenylphosphinic acid typically involves the reaction of phenylphosphinic acid with 2-nitropropane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities of the compound, with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Nitropropan-2-yl)phenylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) are employed under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Nitropropan-2-yl)phenylphosphinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Nitropropan-2-yl)phenylphosphinic acid involves its interaction with specific molecular targets and pathways. The nitro group and phosphinic acid moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-nitropropene: Similar in structure but differs in the presence of a double bond instead of a phosphinic acid moiety.
Phenylphosphinic acid: Lacks the nitro group and has different chemical properties and applications.
Uniqueness
(2-Nitropropan-2-yl)phenylphosphinic acid is unique due to the combination of a nitro group, a phenyl ring, and a phosphinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61753-04-6 |
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Molecular Formula |
C9H12NO4P |
Molecular Weight |
229.17 g/mol |
IUPAC Name |
2-nitropropan-2-yl(phenyl)phosphinic acid |
InChI |
InChI=1S/C9H12NO4P/c1-9(2,10(11)12)15(13,14)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14) |
InChI Key |
HSNVPHSVXNTZNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)([N+](=O)[O-])P(=O)(C1=CC=CC=C1)O |
Origin of Product |
United States |
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